molecular formula C13H13N5OS2 B12198660 N-benzothiazol-2-yl-2-(4,5-dimethyl(1,2,4-triazol-3-ylthio))acetamide

N-benzothiazol-2-yl-2-(4,5-dimethyl(1,2,4-triazol-3-ylthio))acetamide

Cat. No.: B12198660
M. Wt: 319.4 g/mol
InChI Key: PWZZYJNVTFBYAG-UHFFFAOYSA-N
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Description

N-benzothiazol-2-yl-2-(4,5-dimethyl(1,2,4-triazol-3-ylthio))acetamide is a heterocyclic compound that combines the structural features of benzothiazole and triazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzothiazol-2-yl-2-(4,5-dimethyl(1,2,4-triazol-3-ylthio))acetamide can be achieved through various synthetic pathways. One common method involves the reaction of benzothiazole derivatives with triazole derivatives under specific conditions. For instance, the reaction of 2-aminobenzothiazole with 4,5-dimethyl-1,2,4-triazole-3-thiol in the presence of a suitable coupling agent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-benzothiazol-2-yl-2-(4,5-dimethyl(1,2,4-triazol-3-ylthio))acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-benzothiazol-2-yl-2-(4,5-dimethyl(1,2,4-triazol-3-ylthio))acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-tubercular agent and other therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-benzothiazol-2-yl-2-(4,5-dimethyl(1,2,4-triazol-3-ylthio))acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in microbial growth, leading to its antimicrobial effects. Molecular docking studies have shown that the compound can bind to target proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzothiazol-2-yl-2-(4,5-dimethyl(1,2,4-triazol-3-ylthio))acetamide is unique due to its specific combination of benzothiazole and triazole moieties, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various fields .

Properties

Molecular Formula

C13H13N5OS2

Molecular Weight

319.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C13H13N5OS2/c1-8-16-17-13(18(8)2)20-7-11(19)15-12-14-9-5-3-4-6-10(9)21-12/h3-6H,7H2,1-2H3,(H,14,15,19)

InChI Key

PWZZYJNVTFBYAG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)SCC(=O)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

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